molecular formula C9H10FN5O5 B11753265 1-[(2R,3R,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

1-[(2R,3R,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B11753265
M. Wt: 287.20 g/mol
InChI Key: ISWXDJFQYOARQG-XZMZPDFPSA-N
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Description

1-[(2R,3R,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes an azido group, a fluoro group, and multiple hydroxyl groups. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

The synthesis of 1-[(2R,3R,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, including the protection and deprotection of functional groups, nucleophilic substitution, and cyclization reactions. The industrial production methods often employ advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2R,3R,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.

    Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its incorporation into biological systems, where it interacts with specific molecular targets. The azido group can participate in click chemistry reactions, while the fluoro group enhances its stability and bioavailability. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other nucleoside analogs such as:

  • 2’-Deoxy-2’-fluoro-β-D-arabinofuranosyl-5-azacytosine
  • 2’-Deoxy-2’-fluoro-β-D-arabinofuranosyl-5-azauracil
  • 2’-Deoxy-2’-fluoro-β-D-arabinofuranosyl-5-azathymine

These compounds share structural similarities but differ in their specific functional groups and biological activities. The presence of the azido and fluoro groups in 1-[(2R,3R,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione makes it unique and potentially more effective in certain applications .

Properties

Molecular Formula

C9H10FN5O5

Molecular Weight

287.20 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H10FN5O5/c10-6-5(18)7(20-9(6,3-16)13-14-11)15-2-1-4(17)12-8(15)19/h1-2,5-7,16,18H,3H2,(H,12,17,19)/t5-,6-,7+,9+/m0/s1

InChI Key

ISWXDJFQYOARQG-XZMZPDFPSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])F)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)N=[N+]=[N-])F)O

Origin of Product

United States

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